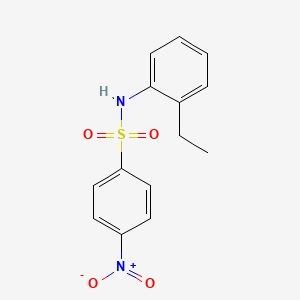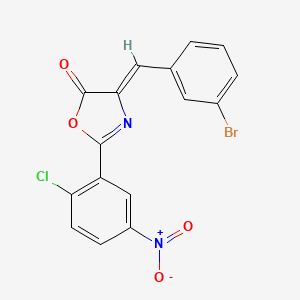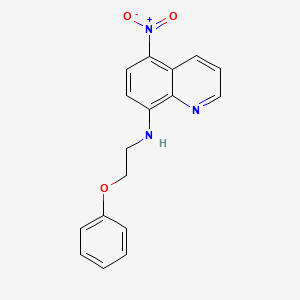
N-(2-ethylphenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-ethylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: N-(2-ethylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal properties.
Medicine: Sulfonamide derivatives, including those based on this compound, are explored for their potential use as antibiotics and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-nitrobenzenesulfonamide and its derivatives often involves the inhibition of bacterial enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
N-(2-ethylphenyl)-4-aminobenzenesulfonamide: A reduction product of N-(2-ethylphenyl)-4-nitrobenzenesulfonamide.
N-(2-methylphenyl)-4-nitrobenzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.
N-(2-ethylphenyl)-4-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both the nitro group and the ethyl-substituted phenyl group
Properties
CAS No. |
346724-05-8 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-2-11-5-3-4-6-14(11)15-21(19,20)13-9-7-12(8-10-13)16(17)18/h3-10,15H,2H2,1H3 |
InChI Key |
TYRYZRCQWQFBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B11688867.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hexanehydrazide](/img/structure/B11688877.png)
![ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11688878.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11688881.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11688887.png)

![2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11688901.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11688907.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11688911.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11688913.png)

![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11688921.png)


